N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide involves several steps. One common method includes the reaction between tryptamine and a suitable carboxylic acid derivative under specific conditions . The reaction typically requires a catalyst and may involve steps such as alkylation, amidation, and cyclization . Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Tryptamine derivatives: Known for their role in neuromodulation and psychedelic effects.
Osimertinib: An indole derivative used as a tyrosine kinase inhibitor in cancer therapy. The uniqueness of this compound lies in its specific structure and the resulting biological activities.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-27(2)23(21-18-28(3)22-12-8-7-11-20(21)22)17-26-24(29)25(13-15-30-16-14-25)19-9-5-4-6-10-19/h4-12,18,23H,13-17H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNZIBZHRJMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3(CCOCC3)C4=CC=CC=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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